molecular formula C26H23FN2O3S2 B2550176 4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(3-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE CAS No. 1114654-22-6

4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(3-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2550176
CAS No.: 1114654-22-6
M. Wt: 494.6
InChI Key: LSXQLFZGUDPGAK-UHFFFAOYSA-N
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Description

The compound 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring:

  • A 3-fluorophenyl substituent at position 4 of the thiophene ring.
  • A methyl(3-methylphenyl)sulfamoyl group at position 3.
  • An N-(3-methylphenyl) carboxamide moiety.

Sulfamoyl groups are known for hydrogen-bonding capabilities, suggesting enzyme or receptor interaction as a pharmacological mechanism .

Properties

IUPAC Name

4-(3-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3S2/c1-17-7-4-11-21(13-17)28-26(30)24-25(23(16-33-24)19-9-6-10-20(27)15-19)34(31,32)29(3)22-12-5-8-18(2)14-22/h4-16H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXQLFZGUDPGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(3-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step may involve the reaction of the thiophene derivative with an amine.

    Substitution reactions: Introduction of the fluorophenyl and methylphenyl groups through electrophilic aromatic substitution or other suitable methods.

    Sulfamoylation: Incorporation of the sulfamoyl group using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Overview

4-(3-Fluorophenyl)-3-[Methyl(3-Methylphenyl)sulfamoyl]-N-(3-Methylphenyl)thiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene carboxamides. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial therapies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown its effectiveness against various cancer cell lines, suggesting a mechanism involving the modulation of cellular pathways related to apoptosis and cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)10Inhibition of cell proliferation
HeLa (Cervical Cancer)12Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing efficacy against several bacterial strains. Its unique structure may enhance its interaction with microbial targets, leading to inhibition of growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus20
Escherichia coli25
Mycobacterium tuberculosisTBD

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Anticancer Efficacy Study :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Antimicrobial Activity Research :
    • Another research article highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(3-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Properties

The target compound’s activity and physicochemical properties are influenced by its unique substitution pattern. Below is a comparison with key analogs (Table 1):

Table 1: Structural and Property Comparison
Compound Name Substituents (Thiophene Positions 3 and 4) Key Features Molecular Weight Bioactivity Notes
Target Compound 3: Methyl(3-methylphenyl)sulfamoyl
4: 3-Fluorophenyl
Balanced lipophilicity (methyl groups), moderate steric bulk, fluorine-enhanced stability ~454.5 g/mol (estimated) Hypothesized enzyme inhibition (e.g., kinase targets)
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide 3: 2,4-Dichlorobenzylsulfonyl
4: Unsubstituted
High lipophilicity (Cl), larger steric bulk 426.34 g/mol Potential antimicrobial activity (common with Cl substituents)
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide 3: 4-Chlorobenzylsulfonyl
4: Unsubstituted
Symmetric Cl-substitution, high logP 426.34 g/mol Likely improved membrane permeability but reduced solubility
4-(3-Fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide 3: Methyl(phenyl)sulfamoyl
4: 3-Fluorophenyl
Phenyl vs. 3-methylphenyl in sulfamoyl group 418.51 g/mol Slightly lower steric hindrance; possible reduced target affinity

Key Observations :

  • Steric Effects : The 3-methylphenyl group provides moderate steric bulk, which may enhance selectivity for specific enzyme pockets compared to smaller (phenyl) or bulkier (dichlorobenzyl) groups.
  • Electronic Effects : Fluorine’s electron-withdrawing nature at position 4 may stabilize the molecule metabolically and enhance dipole interactions with targets .

Biological Activity

The compound 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide represents a novel class of thiophene carboxamide derivatives, which have garnered attention for their potential anticancer properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, interaction with cellular mechanisms, and comparative efficacy against various cancer cell lines.

Chemical Structure

The compound's structure features a thiophene ring, which contributes to its aromaticity and potential biological interactions. The presence of fluorine and methyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer activity of thiophene carboxamide derivatives, including the compound .

  • Tubulin Interaction : The compound exhibits a mechanism similar to that of the well-known anticancer drug colchicine , by binding to the tubulin-colchicine-binding pocket. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Cell Cycle Arrest : In vitro studies demonstrated that the compound induces G2/M phase arrest in Hep3B (hepatocellular carcinoma) cells, suggesting its potential to halt tumor progression .
  • Spheroid Formation Disruption : The compound has been shown to alter spheroid formation in Hep3B cell lines, forcing them into a globular shape, which is indicative of impaired cellular proliferation and differentiation .

Efficacy Data

The efficacy of the compound has been quantified through IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
This compoundHep3B5.46Tubulin Binding
Comparison Compound (CA-4)Hep3B23Tubulin Binding

The data indicates that the novel compound exhibits superior activity compared to established agents like CA-4, emphasizing its potential as a therapeutic agent .

Comparative Studies

Comparative studies have shown that modifications in the thiophene structure can significantly enhance biological activity. For instance, varying the position of substituents on the phenyl rings has led to improved IC50 values in synthesized derivatives. This suggests that structural optimization is critical for maximizing anticancer efficacy .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related thiophene carboxamide derivatives:

  • Study on Derivatives : A series of thiophene carboxamide derivatives were synthesized and evaluated for their anticancer properties. Compounds with halogen substitutions demonstrated enhanced activity against Hep3B cells, with IC50 values dropping below 11.6 µM for several derivatives .
  • Molecular Docking Studies : Molecular docking studies have revealed that certain derivatives exhibit high binding affinity towards tubulin proteins, confirming their potential as effective inhibitors of cancer cell proliferation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including sulfamoylation and carboxamide coupling. Key steps include:

  • Sulfamoyl Group Introduction : Use methyl(3-methylphenyl)sulfamoyl chloride as a sulfonating agent under anhydrous conditions (e.g., DCM as solvent, triethylamine as base) .
  • Thiophene Ring Functionalization : Optimize coupling reactions (e.g., EDC/HOBt-mediated amidation for the carboxamide moiety) .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) improves purity.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm regiochemistry of fluorophenyl and sulfamoyl substituents via 1^1H and 13^13C NMR (e.g., aromatic proton splitting patterns) .
  • HPLC-MS : Validate molecular weight and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Verify stoichiometry of C, H, N, and S to confirm synthesis success .

Q. What are the primary biological targets or assays for this compound in pharmacological research?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases or sulfotransferases due to the sulfamoyl group’s potential as a sulfonate mimic .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–10 µM .
  • Protein Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study interactions with serum albumin or target receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents in this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace the 3-fluorophenyl group with chloro-, methoxy-, or nitro-substituted phenyl rings to assess electronic effects .
  • Sulfamoyl Modifications : Compare methyl(3-methylphenyl)sulfamoyl with bulkier groups (e.g., tert-butyl) to study steric hindrance impacts on activity .
  • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding affinities .

Q. What strategies address contradictions in solubility data between computational predictions and experimental results?

  • Methodological Answer :

  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by UV-Vis quantification .
  • Computational Adjustments : Refine logP predictions using fragment-based methods (e.g., ClogP) to account for sulfamoyl and thiophene hydrophobicity .
  • Co-solvent Systems : Explore cyclodextrin complexation or micellar encapsulation to enhance aqueous solubility .

Q. How can crystallography resolve discrepancies in proposed vs. observed stereochemistry of the thiophene-carboxamide core?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in solvent mixtures (e.g., chloroform/methanol). Compare experimental bond angles/planarity with DFT-optimized structures .
  • Powder XRD : Confirm polymorphic consistency between batches .

Q. What mechanistic insights explain this compound’s enzyme inhibition selectivity compared to structurally related analogs?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Mutagenesis Experiments : Engineer enzyme active-site residues (e.g., tyrosine to alanine) to identify key interactions with the fluorophenyl group .
  • Thermodynamic Profiling : Use microscale thermophoresis (MST) to measure binding entropy/enthalpy contributions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) and exposure times (24–72 hours) to identify IC50_{50} variability .
  • Metabolic Interference Checks : Rule out false positives by measuring ATP levels (e.g., CellTiter-Glo assay) .
  • Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and culture conditions (e.g., hypoxia vs. normoxia) .

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